Ethyl 7-chloroquinoline-4-carboxylate solubility in organic solvents
Ethyl 7-chloroquinoline-4-carboxylate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 7-chloroquinoline-4-carboxylate in Organic Solvents
Foreword: The Strategic Imperative of Solubility Data
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical—and often underestimated—of these is the physicochemical property of solubility. For researchers working with pivotal intermediates like Ethyl 7-chloroquinoline-4-carboxylate (CAS No. 227453-42-1), a comprehensive understanding of its solubility profile is not merely academic; it is a strategic imperative. This compound serves as a vital building block in the synthesis of novel quinoline-based therapeutics, notably those targeting the bc1 protein complex in Plasmodium falciparum, the parasite responsible for malaria[1]. The ability to effectively dissolve, react, and purify this intermediate dictates reaction efficiency, yield, and the economic feasibility of scaling up a synthetic route. This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding, determining, and modulating the solubility of Ethyl 7-chloroquinoline-4-carboxylate in relevant organic solvents.
Physicochemical Profile: A Predictive Analysis
While extensive experimental solubility data for Ethyl 7-chloroquinoline-4-carboxylate is not widely published, we can infer its likely behavior by analyzing its structure and the established principles of medicinal chemistry for heterocyclic compounds[2][3].
Molecular Structure: C₁₂H₁₀ClNO₂ Molecular Weight: 235.67 g/mol
The structure features a quinoline core, which is a bicyclic system comprising a benzene ring fused to a pyridine ring[2]. Key functional groups influencing solubility include:
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Quinoline Nitrogen: A weakly basic nitrogen atom capable of forming hydrogen bonds.
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Ethyl Carboxylate Group (-COOEt): An ester group that acts as a hydrogen bond acceptor and contributes some polarity.
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Chlorine Atom: A lipophilic substituent that increases the molecule's non-polar character.
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Aromatic System: The fused aromatic rings provide a large, non-polar surface area.
The molecule's solubility will be a balance between the polar characteristics of the ester and nitrogen heteroatom and the non-polar nature of the chlorinated aromatic core. A calculated LogP (octanol-water partition coefficient) for a structurally similar compound is approximately 3.06, suggesting a moderate degree of lipophilicity. This profile indicates that while the compound is unlikely to be soluble in highly polar solvents like water, it is expected to exhibit good solubility in a range of common organic solvents.
Quantitative Solubility Data: An Experimental Framework
The following table is presented as a template for researchers to populate with experimentally determined data. The selection of solvents covers a range of polarities and functionalities relevant to organic synthesis and purification.
| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) | Observations |
| Dichloromethane (DCM) | Halogenated | 3.1 | (Experimental Data) | (Experimental Data) | |
| Chloroform | Halogenated | 4.1 | (Experimental Data) | (Experimental Data) | |
| Tetrahydrofuran (THF) | Ether | 4.0 | (Experimental Data) | (Experimental Data) | |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | (Experimental Data) | (Experimental Data) | |
| Acetone | Ketone | 5.1 | (Experimental Data) | (Experimental Data) | |
| Acetonitrile (MeCN) | Nitrile | 5.8 | (Experimental Data) | (Experimental Data) | |
| 2-Propanol (IPA) | Alcohol | 3.9 | (Experimental Data) | (Experimental Data) | |
| Ethanol (EtOH) | Alcohol | 4.3 | (Experimental Data) | (Experimental Data) | |
| Methanol (MeOH) | Alcohol | 5.1 | (Experimental Data) | (Experimental Data) | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | (Experimental Data) | (Experimental Data) | |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | (Experimental Data) | (Experimental Data) | |
| Toluene | Aromatic HC | 2.4 | (Experimental Data) | (Experimental Data) | |
| Hexanes | Aliphatic HC | 0.1 | (Experimental Data) | (Experimental Data) |
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
The "gold standard" for determining the true solubility of a crystalline compound is the thermodynamic equilibrium (or "shake-flask") method[4][5]. This protocol is designed to be a self-validating system, ensuring that the measured concentration represents a true saturated solution in equilibrium with the solid state.
Principle
An excess of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach thermodynamic equilibrium. The undissolved solid is then removed, and the concentration of the dissolved solute in the supernatant is quantified using a calibrated analytical method.
Step-by-Step Methodology
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Preparation:
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Dispense a known mass of solid Ethyl 7-chloroquinoline-4-carboxylate into a series of inert glass vials (e.g., 4 mL vials with PTFE-lined caps). A mass that is at least 2-3 times the estimated required amount to achieve saturation should be used (e.g., 5-10 mg).
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Causality: Using a significant excess of solid ensures that the solution can reach saturation and that some solid remains at the end of the experiment, which is a prerequisite for confirming equilibrium[4].
-
-
Solvent Addition:
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Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
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-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
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Agitate the slurries for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable.
-
Causality: Continuous agitation maximizes the surface area for dissolution and prevents the settling of particles. A 24-hour period is typically sufficient to ensure that the rate of dissolution equals the rate of precipitation, establishing a true equilibrium[6].
-
-
Phase Separation (Self-Validation Step):
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). This step is critical to remove all particulate matter.
-
Causality: Filtration ensures that the analyzed sample contains only the dissolved compound. Analyzing a sample with suspended microcrystals would artificially inflate the measured solubility, leading to erroneous results. This is a key control point for trustworthiness[6].
-
-
Sample Preparation for Analysis:
-
Immediately dilute the filtered supernatant with a known volume of a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical detector. A 100-fold or 1000-fold dilution is common.
-
Causality: Accurate dilution is essential for accurate quantification. Working within the calibrated linear range of the detector (e.g., a UV-Vis spectrophotometer) is fundamental to analytical validity.
-
-
Quantification (HPLC-UV Method):
-
Prepare a series of calibration standards of Ethyl 7-chloroquinoline-4-carboxylate of known concentrations in the same diluent used for the samples.
-
Analyze the calibration standards and the diluted samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV)[5].
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically reported in µg/mL or mg/mL, which can be converted to µM or mol/L[7].
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Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility: A Mechanistic View
The solubility of Ethyl 7-chloroquinoline-4-carboxylate is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle is "like dissolves like"[8].
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Polarity: The molecule has both polar (ester, quinoline N) and non-polar (chlorophenyl ring) regions.
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Polar Solvents (e.g., Methanol, DMSO): These solvents can interact favorably with the ethyl carboxylate and nitrogen lone pair via dipole-dipole interactions or hydrogen bonding.
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Non-Polar Solvents (e.g., Hexanes, Toluene): These solvents will primarily interact with the non-polar aromatic and chlorinated portions of the molecule via van der Waals forces. Solubility in highly non-polar solvents like hexanes is expected to be low due to the presence of the polar functional groups.
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Intermediate Polarity Solvents (e.g., DCM, THF, Ethyl Acetate): These solvents often provide the best balance, capable of interacting with both the polar and non-polar regions of the molecule. They are often excellent choices for achieving high solubility.
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Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the energy of solvation (the interaction between the solute and solvent molecules)[9]. A more stable crystal lattice will result in lower solubility. This is an intrinsic property of the solid material.
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Temperature: For most solid solutes, dissolution is an endothermic process, meaning solubility generally increases with temperature[10][11]. This provides a practical method for increasing concentration, often used during recrystallization for purification.
Conceptual Diagram of Influencing Factors
Caption: Interplay of factors governing solubility.
Conclusion for the Practitioner
Understanding the solubility of Ethyl 7-chloroquinoline-4-carboxylate is fundamental to its effective use in synthetic and medicinal chemistry. While published quantitative data is scarce, this guide provides the theoretical foundation and a robust, validated experimental protocol for its determination. By systematically evaluating solubility in a range of organic solvents, researchers can optimize reaction conditions, streamline purification processes through techniques like crystallization, and ultimately accelerate the drug development pipeline. The principles and methodologies outlined herein empower scientists to generate the critical data needed for rational process development and scale-up.
References
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Creative Biolabs (2019). Solubility Assessment Service. Available at: [Link]
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Vangeel, L. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
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Domainex. Thermodynamic Solubility Assay. Available at: [Link]
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Rowan. Predicting Solubility. Available at: [Link]
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Attia, L. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
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Evotec. Thermodynamic Solubility Assay. Available at: [Link]
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Palmer, D. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Available at: [Link]
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Lalevée, J. et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts (2026). 13.3: Factors Affecting Solubility. Available at: [Link]
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Bojarski, J. et al. (2013). Heterocycles in Medicinal Chemistry. Molecules, 18(9), 11295-11331. Available at: [Link]
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Jones, G. (2008). The Physical and Chemical Properties of Quinoline. In Chemistry of Heterocyclic Compounds: Quinolines, Part I, Volume 32. Available at: [Link]
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Professor Dave & Chegg (2024). What Factors Affect Solubility?. YouTube. Available at: [Link]
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Novelty Journals (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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